2-methoxy-4-{(E)-[2-(pentafluorophenyl)hydrazinylidene]methyl}phenol
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Overview
Description
2-METHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL is a complex organic compound characterized by the presence of a methoxy group, a pentafluorophenyl group, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 2,3,4,5,6-pentafluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone intermediate.
Methoxylation: The hydrazone intermediate is then subjected to methoxylation using methanol in the presence of a suitable catalyst to introduce the methoxy group.
Final Coupling: The final step involves the coupling of the methoxylated hydrazone with 4-hydroxybenzaldehyde under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-METHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets in cancer cells.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The hydrazinylidene moiety is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-METHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL
- **2-METHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL
- **2-METHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL
Uniqueness
The uniqueness of 2-METHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL lies in its combination of a methoxy group, a pentafluorophenyl group, and a hydrazinylidene moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H9F5N2O2 |
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Molecular Weight |
332.22 g/mol |
IUPAC Name |
2-methoxy-4-[(E)-[(2,3,4,5,6-pentafluorophenyl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C14H9F5N2O2/c1-23-8-4-6(2-3-7(8)22)5-20-21-14-12(18)10(16)9(15)11(17)13(14)19/h2-5,21-22H,1H3/b20-5+ |
InChI Key |
BLHYCNYTRWAIBZ-DENHBWNVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=C(C(=C(C(=C2F)F)F)F)F)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=C(C(=C(C(=C2F)F)F)F)F)O |
Origin of Product |
United States |
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